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Cat. No.: B2367503 Get Quote

Introduction

Derazantinib (formerly ARQ-087) is an orally bioavailable, ATP-competitive small-molecule

inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2]

Preclinical and clinical studies primarily refer to "Derazantinib," with "Derazantinib Racemate"

being its racemic form.[3] It potently targets FGFR1, 2, and 3, which are key drivers of cell

proliferation, differentiation, and migration.[4] Genetic aberrations in FGFR genes, such as

fusions, mutations, or amplifications, are therapeutic targets in various cancers.[4]

Derazantinib's mechanism of action involves binding to the kinase domain of FGFRs, which

inhibits downstream signaling pathways, thereby suppressing tumor cell proliferation,

angiogenesis, and promoting cell death.[1][2] Beyond the FGFR family, Derazantinib also

shows inhibitory activity against other kinases, including colony-stimulating factor 1 receptor

(CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a multi-

faceted anti-tumor effect that may involve modulation of the tumor microenvironment.[5][6]

Pharmacodynamics: In Vitro Activity
The in vitro profile of Derazantinib demonstrates potent and selective kinase inhibition, leading

to significant anti-proliferative effects in cancer cell lines characterized by FGFR dysregulation.

Kinase Inhibition Profile

Derazantinib is a multi-kinase inhibitor with high potency against FGFR1, 2, and 3. Its inhibitory

activity has been quantified through IC50 values, which represent the concentration of the drug
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required to inhibit 50% of the target kinase's activity.

Target Kinase IC50 (nM) Other Inhibited Kinases

FGFR1 4.5[5][7] CSF1R[4][8]

FGFR2 1.8[5][7] VEGFR2[6][9]

FGFR3 4.5[5] RET[5]

FGFR4 34[5] KIT[5]

PDGFRβ[5]

DDR2[5]

Table 1: Kinase Inhibitory

Spectrum of Derazantinib.

Data compiled from cell-free

kinase assays.

Cellular Activity and Mechanism

Derazantinib acts as an ATP-competitive inhibitor, capable of binding to both the inactive and

active forms of the FGFR kinase.[5] This dual action effectively delays kinase activation by

preventing autophosphorylation and inhibits the signaling of already active kinases.[5] This

inhibition blocks downstream signaling cascades critical for tumor growth.

Inhibition of Cellular Phosphorylation: In cells overexpressing FGFRs, Derazantinib inhibits

their autophosphorylation in a dose-dependent manner.[5] This leads to the attenuation of

signaling through downstream pathways, evidenced by reduced phosphorylation of FRS2α,

AKT, and ERK.[5][7]

Anti-Proliferative Effects: Derazantinib demonstrates potent anti-proliferative activity in

cancer cell lines driven by FGFR amplifications, fusions, and mutations.[7] In a broad panel

of 90 human tumor cell lines, the IC50 values for proliferation inhibition ranged from 0.01 to

20 µM.[10]
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Cell Cycle Arrest and Apoptosis: In cancer cell lines with high levels of FGFR2, treatment

with Derazantinib leads to a G1 phase cell cycle arrest, which is subsequently followed by

the induction of apoptosis.[5][7]
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Caption: FGF/FGFR signaling pathway and the inhibitory action of Derazantinib.
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Pharmacokinetics
Pharmacokinetic studies in both animals and humans have characterized the absorption,

distribution, metabolism, and excretion (ADME) profile of Derazantinib.

Parameter Finding Species

Oral Bioavailability 56% (absolute) Human[11]

Absorption
Well absorbed after oral

administration
Human[11]

Cmax (Peak Concentration) ~637 ng/mL Rat (30 mg/kg dose)[12]

Metabolism Primarily by CYP3A4 (in vitro) Human/Rat[12]

Major Circulating Component
Unchanged Derazantinib (48%

of radioactivity post-oral dose)
Human[11]

Primary Route of Elimination

Hepatic excretion (majority of

radioactivity recovered in

feces)

Human[11]

Table 2: Summary of

Derazantinib Pharmacokinetic

Properties.

Preclinical Efficacy: In Vivo Studies
Derazantinib has demonstrated significant anti-tumor efficacy across a range of preclinical in

vivo models, particularly those with defined FGFR genetic aberrations.

Monotherapy in Xenograft Models: Derazantinib effectively inhibits tumor growth in xenograft

models of gastric cancer and intrahepatic cholangiocarcinoma (iCCA) that harbor FGFR2

fusions or amplifications.[5][7] In some gastric cancer models with FGFR2 fusions, treatment

resulted in complete tumor regression.[13][14] Efficacy in gastric cancer models showed a

high correlation with FGFR gene expression levels.[15] The drug was well tolerated in these

models at doses up to 75 mg/kg.[5]
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Combination Therapy: Preclinical studies combining Derazantinib with the chemotherapy

agent paclitaxel showed synergistic or additive anti-tumor effects in gastric cancer models.[4]

[15] This synergy was significantly associated with higher levels of M2-type tumor-associated

macrophages (M2-TAMs) in the tumor microenvironment, which is consistent with

Derazantinib's inhibitory effect on CSF1R, a key receptor for M2-TAM function.[8][15]

Anti-Angiogenic Activity: The inhibitory effect of Derazantinib on VEGFR2 translates to anti-

angiogenic properties.[16][17] In zebrafish embryo models, Derazantinib disrupted blood

vessel development in a dose-dependent manner, confirming its potential to inhibit

angiogenesis.[16][18]
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Caption: A typical experimental workflow for an in vivo xenograft study.

Safety and Toxicology
The preclinical safety profile of Derazantinib has been further characterized in early-phase

clinical trials, which have identified a manageable set of adverse events. The toxicity profile

compares favorably to other drugs in the FGFR inhibitor class, with a notably low incidence of

certain class-specific side effects.[6]
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Adverse Event Category Specific Events
Incidence Rate (Any
Grade)

Most Common Hyperphosphatemia 35% - 75.9%[19][20][21]

Fatigue / Asthenia 33% - 69.0%[19][20][21]

Nausea 32%[19][20]

Dry Mouth 27%[19][20]

Dry Eye / Eye Toxicity 24% - 41.4%[19][20][21]

Common Grade ≥3 Increased AST 10%[19][20]

Increased ALT 9%[19][20]

Hyperphosphatemia 10.3%[21]

FGFR Inhibitor Class Effects Nail Toxicities 7.5%[19][20]

Stomatitis 2.0%[19][20]

Retinal Events 1.4%[19][20]

Palmar-Plantar

Erythrodysesthesia
1.4%[19][20]

Table 3: Summary of Common

Adverse Events Associated

with Derazantinib from Clinical

Studies.

Experimental Protocols
In Vitro Kinase Inhibition Assay (AlphaScreen™)
This protocol outlines a method to determine the IC50 of Derazantinib against FGFR kinases.

[5]

Compound Preparation: Serially dilute Derazantinib in DMSO. Add 2.5 µL of the dilutions or

vehicle (DMSO) to the wells of a reaction plate.
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Enzyme Reaction: Add FGFR1 or FGFR2 enzyme in assay buffer (50 mM Tris pH 8.0, 10

mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 10% glycerol, 0.1 mM Na₃PO₄) to

each well.

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the

compound to bind to the enzyme.

Reaction Initiation: Add a mixture of ATP and biotinylated substrate (e.g., biotinylated-PYK2)

to start the kinase reaction. The final volume should be 25 µL.

Incubation: Incubate for 60 minutes at room temperature.

Detection: Stop the reaction by adding a stop/detection mixture containing EDTA and

AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.

Final Incubation: Incubate for 60 minutes at room temperature in the dark.

Data Acquisition: Read the plate on a Perkin Elmer Envision Multilabel plate reader

(excitation: 640 nm, emission: 570 nm).

Analysis: Calculate IC50 values from the resulting dose-response curves.
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Caption: Workflow for an in vitro AlphaScreen™ kinase inhibition assay.
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Cell Proliferation Assay
This protocol describes a general method to assess the anti-proliferative effects of Derazantinib

on cancer cell lines.

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere

overnight at 37°C.

Compound Treatment: Treat the cells with a range of concentrations of Derazantinib or

vehicle control.

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C.

Viability Assessment: Add a viability reagent (e.g., CCK-8, MTS, or CellTiter-Glo®) to each

well according to the manufacturer's instructions.

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 for

cell growth inhibition.

In Vivo Xenograft Tumor Model
This protocol details the steps for evaluating the anti-tumor efficacy of Derazantinib in an

animal model.[8]

Cell Implantation: Subcutaneously inject human tumor cells (e.g., SNU-16 gastric cancer

cells) into the flank of immunocompromised mice (e.g., Balb/c nude mice).

Tumor Growth: Monitor the mice until tumors reach a palpable, predetermined average

volume (e.g., 150 mm³).

Randomization: Randomize the animals into treatment cohorts (e.g., vehicle control,

Derazantinib at various doses).

Dosing: Administer Derazantinib orally (p.o.) once daily (q.d.) for the duration of the study

(e.g., 3-4 weeks).
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Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times

per week as indicators of efficacy and toxicity, respectively.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for downstream

analysis (e.g., immunohistochemistry, western blotting, or qPCR) to assess target

modulation.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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